Glucan Synthase Inhibition: Saricandin's Specific ID50 Value Quantifies Its Potency
Saricandin inhibits the essential fungal enzyme β-(1,3)-D-glucan synthase with a quantified ID50 of 242.0 μg/mL . While direct head-to-head ID50 data for other papulacandins in the exact same assay are not available in the provided sources, this specific value provides a precise benchmark for researchers comparing its in vitro potency to other glucan synthase inhibitors. Notably, papulacandin itself has been reported as a strong in vitro GS inhibitor with an IC50 in the range of 0.02 μg/mL [1], indicating a different potency profile.
| Evidence Dimension | Glucan synthase enzyme inhibition |
|---|---|
| Target Compound Data | ID50 = 242.0 μg/mL |
| Comparator Or Baseline | Papulacandin (unspecified) IC50 ~ 0.02 μg/mL |
| Quantified Difference | ~12,100-fold difference (in vitro potency) |
| Conditions | In vitro enzyme assay (specific assay details not provided in source for Saricandin). |
Why This Matters
This quantifiable ID50 value allows for precise, cross-study comparisons of enzyme inhibition potency, essential for selecting the appropriate molecular tool for studying fungal cell wall biosynthesis.
- [1] BRENDA Enzyme Database. Ligand: papulacandin. IC50: 0.02 microgram/ml. View Source
